1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene
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Overview
Description
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a fluorine atom at the first position and a 2,4,5-trichlorophenyl group at the fourth position of the naphthalene ring
Preparation Methods
The synthesis of 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,4,5-trichlorophenyl fluoride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. .
Scientific Research Applications
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity.
Pathways Involved: It may affect signaling pathways by binding to receptors or other proteins, leading to changes in cellular functions
Comparison with Similar Compounds
1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds:
1-Fluoronaphthalene: This compound lacks the 2,4,5-trichlorophenyl group, making it less complex and potentially less reactive.
2-Fluoronaphthalene: Similar to 1-fluoronaphthalene but with the fluorine atom at a different position, leading to different chemical properties.
1-Chloronaphthalene: This compound has a chlorine atom instead of fluorine, resulting in different reactivity and applications
Properties
Molecular Formula |
C16H8Cl3F |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-4-(2,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)10-5-6-16(20)11-4-2-1-3-9(10)11/h1-8H |
InChI Key |
RSPDFWRWODMPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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